
Diethylaminoacetonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylaminoacetonitrile hydrochloride is an organic compound with the molecular formula C₆H₁₂N₂·HCl. It is a derivative of acetonitrile, where the hydrogen atoms are replaced by diethylamino groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylaminoacetonitrile hydrochloride can be synthesized through several methods. One common method involves the reaction of diethylamine with formaldehyde and sodium cyanide. The reaction is carried out under controlled conditions to prevent the release of toxic hydrogen cyanide gas . The general procedure is as follows:
- Dissolve 312 g of sodium bisulfite in 750 ml of water.
- Add 225 ml of a 37-40% formaldehyde solution and warm the mixture to 60°C.
- Cool the mixture to 35°C and add 219 g of diethylamine with stirring.
- Allow the mixture to stand for 2 hours.
- Add a solution of 147 g of sodium cyanide dissolved in 400 ml of water with efficient stirring.
- Separate the upper nitrile layer and dry it over Drierite.
- Purify the crude product by distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation units to ensure high yield and purity. Safety measures are strictly followed to handle toxic reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Diethylaminoacetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Diethylaminoacetonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethylaminoacetonitrile hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates its electron pair to electrophilic centers. The compound’s reactivity is influenced by the presence of the diethylamino group, which enhances its nucleophilicity and stability .
Comparación Con Compuestos Similares
Diethylaminoacetonitrile hydrochloride can be compared with other similar compounds such as:
Dimethylaminoacetonitrile: Similar in structure but with methyl groups instead of ethyl groups.
Ethylaminoacetonitrile: Contains an ethyl group and an amino group.
Methylaminoacetonitrile: Contains a methyl group and an amino group.
Uniqueness
This compound is unique due to its enhanced nucleophilicity and stability provided by the diethylamino group. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
63884-98-0 |
|---|---|
Fórmula molecular |
C6H13ClN2 |
Peso molecular |
148.63 g/mol |
Nombre IUPAC |
cyanomethyl(diethyl)azanium;chloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-3-8(4-2)6-5-7;/h3-4,6H2,1-2H3;1H |
Clave InChI |
LIBVYPREMLFOME-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


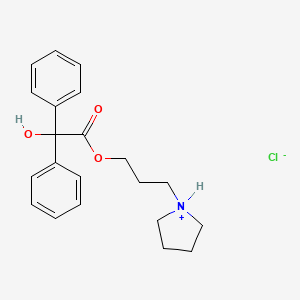
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
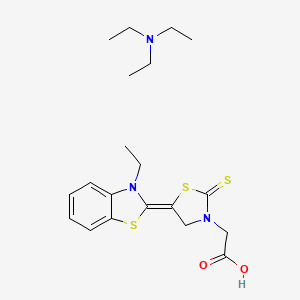

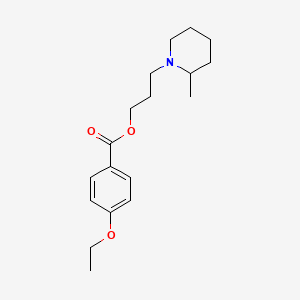

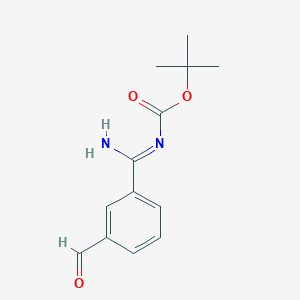
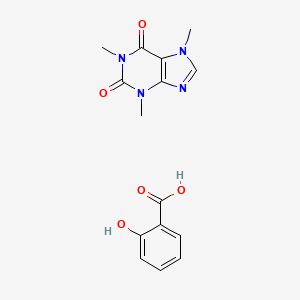



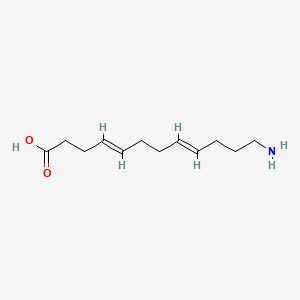
![2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)](/img/structure/B13766589.png)
![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)
